1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 6, and a carbohydrazide moiety at position 2. This compound has been classified under pyrazolo[3,4-b]pyridine derivatives, a scaffold known for diverse biological activities .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-8-7-12(15(22)19-17)13-9(2)20-21(14(13)18-8)11-5-3-10(16)4-6-11/h3-7H,17H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDSCBVZAYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126201 | |
| Record name | 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-58-8 | |
| Record name | 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the pyridine ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyridine ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the carbohydrazide moiety: Finally, the carbohydrazide group is introduced through the reaction of the intermediate with hydrazine hydrate under appropriate conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the carbohydrazide moiety are replaced by other groups.
Condensation: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. Specifically, 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation. It potentially induces apoptosis in malignant cells while sparing normal cells.
- Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in human breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.
- Research Findings : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration .
- Potential Applications : This activity suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized as a building block for synthesizing novel materials.
- Polymeric Applications : Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.
- Case Study : A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .
Pesticidal Properties
The compound's biological activity extends into agricultural applications where it is being investigated for its pesticidal properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrazolo[3,4-b]pyridine core is conserved across analogs, but substitutions at positions 1, 3, 4, and 6 modulate physicochemical and pharmacological properties.
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula.
Key Differences and Implications
Ethyl substitution (e.g., 1-ethyl-3,6-dimethyl analog) reduces steric hindrance, possibly improving synthetic accessibility .
Position 4 Functional Groups: The carbohydrazide moiety in the target compound offers hydrogen-bond donor/acceptor sites, which are critical for interactions with enzymatic targets. In contrast, acetyl or carboxamide groups (e.g., N′-acetyl or N-benzyl-carboxamide analogs) may reduce binding affinity due to decreased polarity .
Position 6 Modifications: Methyl (target compound) vs.
Biological Activity
The compound 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevance in therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects.
Case Study: Cytotoxicity Assessment
In a study conducted by Xia et al. (2022), several pyrazolo derivatives were screened for their antitumor activity. The compound exhibited an IC50 value of 49.85 µM , indicating moderate cytotoxicity against tumor cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 49.85 | Induction of apoptosis |
| Other Derivatives | MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
The mechanisms underlying the biological activity of this compound appear to involve multiple pathways:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including Aurora-A kinase, which is crucial in cell cycle regulation and mitosis .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
Neuropharmacological Effects
Beyond its anticancer properties, there is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may modulate neurotransmitter systems. For instance, compounds within this class have been investigated for their role as positive allosteric modulators at metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Parkinson's disease .
Neuropharmacology Case Study
A study on related compounds indicated their efficacy in enhancing mGluR4 activity in preclinical models. This suggests that similar derivatives may have therapeutic potential in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
